4-Fluoroquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

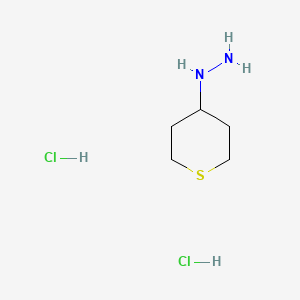

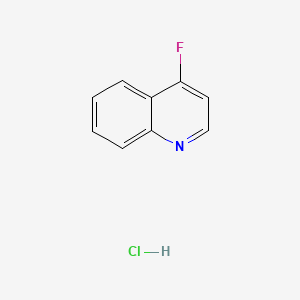

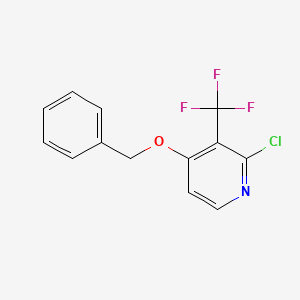

4-Fluoroquinoline hydrochloride is a chemical compound with the molecular formula C9H7ClFN . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of fluoroquinolines involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .Molecular Structure Analysis

The molecular structure of 4-Fluoroquinoline hydrochloride consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Chemical Reactions Analysis

Fluoroquinolones, a class of compounds to which 4-Fluoroquinoline hydrochloride belongs, are known to inhibit the function of two essential enzymes DNA topoisomerase IV and DNA gyrase, involved in bacterial DNA replication .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Fluoroquinolones, including 4-Fluoroquinoline hydrochloride, are known for their antimicrobial properties . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .

Pharmacodynamics

Pharmacodynamics provides a rational basis for optimizing dosing regimens by describing the relationship between drug, host, and antimicrobial effect . Quinolone antibiotics are generally considered to have concentration-dependent bactericidal activity .

Resistance Management

Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Inhibiting Bacterial DNA-Gyrase

Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .

Structural Modifications

Structural modification of the quinolone skeleton by incorporating of fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .

Metal Complexes

The formation of complexes of fluoroquinolones with metals and their applications have been considered .

Mecanismo De Acción

Target of Action

The primary targets of 4-Fluoroquinoline hydrochloride, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .

Mode of Action

4-Fluoroquinoline hydrochloride inhibits DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This complex blocks the progress of the replication fork, thereby inhibiting DNA replication . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoroquinoline hydrochloride are those involved in DNA replication. By blocking the progress of the replication fork, the compound disrupts the normal process of DNA synthesis . This disruption can lead to cell death, as DNA replication is essential for cell division and growth .

Pharmacokinetics

Fluoroquinolones in general are known for their excellent tissue penetration and broad-spectrum activity . They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of the action of 4-Fluoroquinoline hydrochloride is the inhibition of bacterial growth and survival. By blocking DNA replication, the compound prevents bacteria from dividing and growing . This leads to bacterial cell death, making 4-Fluoroquinoline hydrochloride an effective antibacterial agent .

Safety and Hazards

Direcciones Futuras

Fluorinated isoquinolines, including 4-Fluoroquinoline hydrochloride, have attracted widespread attention as important components of pharmaceuticals and materials . There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Propiedades

IUPAC Name |

4-fluoroquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUOXWRXPDTOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718816 |

Source

|

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245643-64-4 |

Source

|

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)